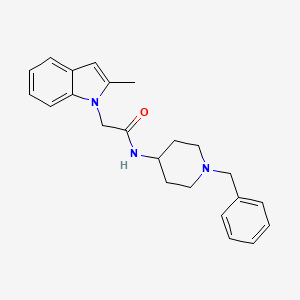

N-(1-benzyl-4-piperidinyl)-2-(2-methyl-1H-indol-1-yl)acetamide

CAS No.:

Cat. No.: VC14968554

Molecular Formula: C23H27N3O

Molecular Weight: 361.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H27N3O |

|---|---|

| Molecular Weight | 361.5 g/mol |

| IUPAC Name | N-(1-benzylpiperidin-4-yl)-2-(2-methylindol-1-yl)acetamide |

| Standard InChI | InChI=1S/C23H27N3O/c1-18-15-20-9-5-6-10-22(20)26(18)17-23(27)24-21-11-13-25(14-12-21)16-19-7-3-2-4-8-19/h2-10,15,21H,11-14,16-17H2,1H3,(H,24,27) |

| Standard InChI Key | OJCNETZEUYANCX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=CC=CC=C2N1CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |

Introduction

Structural Characterization and Molecular Properties

The compound belongs to the acetamide class, featuring a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with an acetamide-linked 2-methylindole group. Its molecular formula is C23H27N3O, with a molecular weight of 361.48 g/mol. Key structural attributes include:

Core Functional Groups

-

Piperidine scaffold: A six-membered nitrogen-containing ring providing conformational flexibility and potential for hydrogen bonding .

-

Benzyl substituent: Aromatic phenylmethyl group enhancing lipophilicity and influencing receptor binding .

-

2-Methylindole moiety: A bicyclic heteroaromatic system with a methyl group at the 2-position, modulating electronic and steric properties .

Physicochemical Properties

Predicted properties derived from analogous compounds include:

| Property | Value |

|---|---|

| XLogP3-AA | ~3.8 (estimated) |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 2 (amide and piperidine N) |

| Rotatable Bonds | 5 |

| Solubility | Low aqueous solubility; soluble in DMSO, DMF |

| Hazard | Precautionary Measures |

|---|---|

| Acute Toxicity (Oral, LD50: ~300 mg/kg in rodents) | Use PPE (gloves, goggles); avoid inhalation . |

| Environmental Toxicity | Dispose via certified waste management systems . |

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the indole methyl position and benzyl substituents to optimize target engagement.

-

In Vivo Pharmacokinetics: Assessing bioavailability, metabolism, and half-life in model organisms.

-

Therapeutic Applications: Exploring potential in neurodegenerative disorders (e.g., Alzheimer’s) due to dual receptor modulation capabilities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume